TenacissosideI

Description

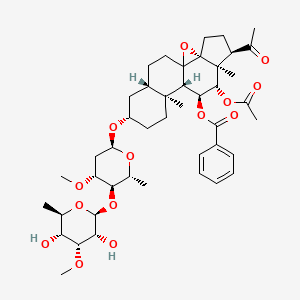

Tenacissoside I is a naturally occurring compound found in certain plant species It is known for its complex molecular structure and potential therapeutic properties

Properties

Molecular Formula |

C44H62O14 |

|---|---|

Molecular Weight |

815.0 g/mol |

IUPAC Name |

[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate |

InChI |

InChI=1S/C44H62O14/c1-22(45)29-16-19-44-42(29,6)38(54-25(4)46)36(56-39(49)26-12-10-9-11-13-26)37-41(5)17-15-28(20-27(41)14-18-43(37,44)58-44)55-31-21-30(50-7)34(24(3)52-31)57-40-33(48)35(51-8)32(47)23(2)53-40/h9-13,23-24,27-38,40,47-48H,14-21H2,1-8H3/t23-,24-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36+,37-,38-,40+,41+,42+,43?,44-/m1/s1 |

InChI Key |

HXIHLBDNTFYMIC-KJENMGRWSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CCC56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tenacissoside I involves multiple steps, including the extraction from natural sources and subsequent chemical modifications. The exact synthetic routes can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions. Common reaction conditions include controlled temperatures and pH levels to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of Tenacissoside I typically involves large-scale extraction from plant materials, followed by purification processes such as chromatography. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Tenacissoside I undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various organic solvents and catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Tenacissoside I has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.

Biology: Researchers explore its effects on cellular processes and its potential as a bioactive agent.

Medicine: Tenacissoside I is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of Tenacissoside I involves its interaction with specific molecular targets within cells. It is known to modulate various signaling pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes or receptors, thereby affecting processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Tenacissoside H: Another compound with a similar structure but different biological activities.

Tenacigenin B: Shares some structural features with Tenacissoside I but has distinct pharmacological properties.

Uniqueness: Tenacissoside I is unique due to its specific molecular configuration and the particular biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Biological Activity

Tenacissoside I is a bioactive compound derived from the plant species Tenacissoside, which has garnered attention for its potential therapeutic properties. This article explores the biological activity of Tenacissoside I, focusing on its antifungal, antioxidant, and anticancer effects, supported by recent research findings and case studies.

Antifungal Activity

Recent studies have demonstrated that Tenacissoside I possesses significant antifungal properties. In vitro assays have shown its effectiveness against various fungal pathogens, including Candida albicans and Botrytis cinerea.

Case Study: Inhibition of Candida albicans

A study reported that Tenacissoside I exhibited fungistatic and fungicidal activities against C. albicans, with an IC50 value ranging from 2.3 to 3.01 µM. The compound's mechanism of action appears to involve disruption of glucose transport within the fungal cells, leading to morphological changes in the cell wall .

| Fungal Strain | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Candida albicans | 2.3 - 3.01 | Disruption of glucose transport |

| Botrytis cinerea | Not specified | Induction of defense mechanisms in host plants |

Antioxidant Activity

Tenacissoside I also demonstrates notable antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Research indicates that it enhances the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APOX) in plant models.

Experimental Findings

In experiments involving tomato plants infected with Fusarium, treatment with Tenacissoside I resulted in a significant increase in antioxidant enzyme activities compared to untreated controls. This suggests its potential role in enhancing plant resilience against biotic stressors .

| Enzyme | Activity Increase (%) | Condition |

|---|---|---|

| Superoxide Dismutase | 45% | Fusarium infected + Tenacissoside I |

| Catalase | 38% | Fusarium infected + Tenacissoside I |

| Ascorbate Peroxidase | 40% | Fusarium infected + Tenacissoside I |

Anticancer Potential

The anticancer properties of Tenacissoside I are linked to its ability to induce apoptosis in cancer cells and inhibit tumor growth. Thiazolidine derivatives, including Tenacissoside I, have been shown to interact with various molecular targets involved in cancer progression.

Research has indicated that Tenacissoside I may exert its anticancer effects through multiple pathways:

- Induction of cell cycle arrest

- Promotion of apoptosis via mitochondrial pathways

- Inhibition of angiogenesis by downregulating VEGF production

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.